molecular formula C22H20N4O2S3 B3203629 N-benzyl-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 1021263-50-2

N-benzyl-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B3203629
CAS No.: 1021263-50-2
M. Wt: 468.6 g/mol
InChI Key: NBPJJOSOHOPVMO-UHFFFAOYSA-N
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Description

N-benzyl-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a sophisticated synthetic compound featuring a [1,3]thiazolo[4,5-d]pyrimidine core, a privileged structure in medicinal chemistry known for its diverse biological activities. This molecule is structurally characterized by a sulfanylidene (C=S) group at the 2-position and a critical sulfanylacetamide side chain at the 5-position, which are key pharmacophores often associated with high-affinity binding to enzyme active sites. Compounds based on the thiazolopyrimidine scaffold are extensively investigated as potent kinase inhibitors [1] and have shown promise in targeting signaling pathways involved in oncogenesis and inflammatory diseases. The specific substitution pattern on this molecule—including the N-benzyl acetamide and the 3-(4-methylphenyl) group—suggests it is designed for targeted protein interaction, potentially modulating enzymes like phosphodiesterases (PDEs) or protein kinases [2] . Its primary research value lies in its application as a key chemical probe for biochemical assay development, structure-activity relationship (SAR) studies, and hit-to-lead optimization campaigns in drug discovery. Researchers can utilize this compound to explore novel mechanisms of action, validate new therapeutic targets, and further understand cellular signal transduction mechanisms. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-benzyl-2-[[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S3/c1-14-8-10-16(11-9-14)26-19-18(31-22(26)29)20(28)25(2)21(24-19)30-13-17(27)23-12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPJJOSOHOPVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)NCC4=CC=CC=C4)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thiazolopyrimidine core.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolopyrimidine intermediate.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution to achieve the final structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-benzyl-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites, using reagents such as alkyl halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of thiazolo-pyrimidine derivatives, which are often explored for their diverse pharmacological properties. Below is a detailed comparison with structurally related analogs:

Substituent Variations in Thiazolo-Pyrimidine Derivatives

Key structural analogs include:

N-benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide (): Differs in the substitution at position 3 (4-ethoxyphenyl vs. 4-methylphenyl). Molecular formula: C₂₄H₂₄N₄O₃S₃ (vs. C₂₃H₂₂N₄O₂S₃ for the target compound).

(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (Compounds 11a-b, ): Feature a thiazolo[3,2-a]pyrimidine core (vs. [4,5-d] positional isomerism in the target compound). Substituents include 2,4,6-trimethylbenzylidene (11a) and 4-cyanobenzylidene (11b), with molecular formulas C₂₀H₁₀N₄O₃S and C₂₂H₁₇N₃O₃S, respectively.

Analytical Techniques for Differentiation

NMR and MS Profiling

  • NMR : Chemical shift differences in regions corresponding to substituents (e.g., aromatic protons or methyl groups) can distinguish analogs. For example, compound 11a exhibits distinct ¹H NMR signals at δ 2.37 ppm (3 CH₃ groups) vs. δ 2.24 ppm (single CH₃ in the target compound) .
  • Mass Spectrometry : Molecular networking () enables dereplication by comparing fragmentation patterns. The target compound’s molecular ion (m/z ~534.7) and unique sulfanyl/sulfanylidene groups would generate distinct MS/MS profiles compared to analogs like 11a (m/z 386) .

X-ray Crystallography

For example, ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () was characterized via single-crystal X-ray diffraction (R factor = 0.058), highlighting the utility of crystallography in confirming regiochemistry .

Biological Activity

N-benzyl-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure featuring a thiazolo-pyrimidine core. Its molecular formula is C19H20N2O2S2C_{19}H_{20}N_2O_2S_2, and it possesses unique functional groups that contribute to its biological activity. The presence of sulfur atoms in the structure is particularly noteworthy as sulfur-containing compounds often exhibit significant biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including HT29 (human colon cancer) and DU145 (prostate cancer).
  • Mechanism of Action : Molecular docking studies suggested that the compound interacts with key proteins involved in cancer cell proliferation such as EGFR (Epidermal Growth Factor Receptor) .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
HT2915.0EGFR Inhibition
DU14512.5EGFR Inhibition

Other Biological Activities

Research has also indicated potential anti-inflammatory and analgesic properties associated with similar thiazolo-pyrimidine derivatives. These activities may be attributed to their ability to modulate inflammatory pathways and inhibit cyclooxygenase enzymes.

Case Studies

One notable case study involved the synthesis and biological evaluation of related thiazolo-pyrimidine derivatives. The study found that modifications to the benzyl and methyl groups significantly influenced the biological activity of the compounds. The research highlighted the importance of structural optimization in enhancing therapeutic efficacy.

Table 2: Structural Modifications and Biological Activity

Modification TypeEffect on Activity
Increased Methyl SubstituentsEnhanced Anticancer Activity
Altered Sulfur PositionImproved Antibacterial Effects

Q & A

What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

Category: Basic
Answer:
The synthesis involves multi-step reactions starting with precursor molecules such as substituted pyrimidines and thiazole derivatives. Key steps include:

  • Condensation reactions to form the thiazolo[4,5-d]pyrimidinone core.
  • Sulfanyl group introduction via nucleophilic substitution or thiol-disulfide exchange.
  • Acetamide coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Critical conditions:

  • Temperature control : Reactions often require reflux in solvents like DMF or dichloromethane .
  • Catalysts : Triethylamine or sodium hydride to deprotonate intermediates .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .

What analytical techniques are essential for structural characterization?

Category: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and connectivity. For example, 1H^1H-NMR peaks near δ 7.2–8.0 ppm indicate aromatic protons from the benzyl and 4-methylphenyl groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks matching calculated values) .
  • X-ray crystallography : Resolves 3D structure, bond lengths, and non-covalent interactions. SHELX software is widely used for refinement .

How can reaction yields be optimized systematically?

Category: Advanced
Answer:
Use Design of Experiments (DoE) to identify critical variables:

FactorRange TestedOptimal ValueImpact on Yield
Temperature60–120°C80°CAvoids decomposition
SolventDMF, THF, EtOHDMFEnhances solubility
Catalyst loading0.5–2.0 eq.1.2 eq.Balances reactivity and side reactions

Statistical models (e.g., response surface methodology) can predict interactions between variables. Validation via HPLC ensures reproducibility .

How to resolve contradictions in biological activity data across studies?

Category: Advanced
Answer:

  • Cross-validation : Replicate assays (e.g., antimicrobial testing via MIC and time-kill assays) to confirm activity .
  • Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate SAR trends .
  • Purity verification : Contradictions may arise from impurities; use preparative HPLC to isolate >95% pure samples .

What computational strategies predict target interactions and pharmacokinetics?

Category: Advanced
Answer:

  • Docking studies : Use AutoDock Vina to model binding to enzymes (e.g., kinase targets). The sulfanylidene group often forms hydrogen bonds with active-site residues .
  • DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~3.5) and cytochrome P450 interactions .

How are non-covalent interactions analyzed in crystallographic studies?

Category: Advanced
Answer:

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., S···H or π-π interactions) in the crystal lattice .
  • SHELX refinement : Adjusts thermal parameters and occupancy to resolve disorder caused by weak interactions .
  • Thermogravimetric analysis (TGA) : Confirms stability of non-covalent networks under thermal stress .

What strategies enhance bioactivity through structural modification?

Category: Advanced
Answer:

  • Functional group substitution :

    ModificationObserved Effect
    -SO2_2 replacement of -S-Increased solubility but reduced enzyme inhibition
    Methoxy to fluoro substitutionEnhanced antimicrobial activity (MIC reduced by 50%)
  • Prodrug design : Introduce ester groups to improve bioavailability, hydrolyzed in vivo to active acetamide .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

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